

In Vivo Antitumor Activity of 2-Hydroxybutanamide Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B2969942

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antitumor activity of two novel **2-Hydroxybutanamide** compounds, 4-[(E)-2-phenylethanesulfonamido]-N-hydroxybutanamide and an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide. The performance of these compounds is evaluated against relevant alternative and standard-of-care antitumor agents, supported by experimental data on tumor growth and metastasis inhibition.

Executive Summary

Recent preclinical studies have demonstrated the potential of **2-Hydroxybutanamide** derivatives as effective antitumor agents. This guide synthesizes in vivo data for two promising compounds, highlighting their efficacy in well-established murine cancer models. The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has shown significant inhibition of both tumor growth and metastasis in a B16 melanoma model, with performance comparable to or exceeding that of standard chemotherapeutic agents. While quantitative in vivo data for 4-[(E)-2-phenylethanesulfonamido]-N-hydroxybutanamide in the Lewis lung carcinoma model is not yet fully available in the public domain, initial findings indicate a significant inhibitory effect on the metastatic process. The primary mechanism of action for these compounds appears to be the inhibition of matrix metalloproteinases (MMPs), key enzymes involved in tumor invasion and metastasis.

Comparative Performance Data

The antitumor activities of the **2-Hydroxybutanamide** compounds and their respective comparators are summarized below.

Iodoaniline Derivative of N1-hydroxy-N4-phenylbutanediamide vs. Standard Chemotherapeutics in B16 Melanoma Model

Compound/Agent	Dose	Administration Route	Tumor Growth Inhibition	Metastasis Inhibition
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide	300 mg/kg	Intraperitoneal	61.5% ^{[1][2]}	88.6% ^{[1][2]}
Cisplatin	4 mg/kg	Intraperitoneal	~75% (tumor volume reduction) ^[3]	Data not available
Cyclophosphamide	Low dose (with Bleomycin)	Not specified	80% (tumor weight decrease, combination therapy)	Modest (as monotherapy) ^[4]

Note: The data for Cisplatin and Cyclophosphamide are sourced from separate studies but utilize the same B16 melanoma model, providing a relevant, albeit indirect, comparison.

4-[(E)-2-phenylethanesulfonamido]-N-hydroxybutanamide vs. Metalloenzyme and p53 Inhibitors in Lewis Lung Carcinoma Model

Quantitative in vivo performance data for 4-[(E)-2-phenylethanesulfonamido]-N-hydroxybutanamide and its direct comparators, GM6001 and Pifithrin- μ , in the Lewis lung

carcinoma model are not detailed in the reviewed literature. However, the compound has been reported to significantly inhibit the metastasizing process in this model.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

B16 Melanoma Mouse Model

- Animal Model: C57BL/6 mice.
- Tumor Cell Line: B16-F10 melanoma cells.
- Tumor Induction: Subcutaneous injection of B16-F10 cells (typically 5×10^5 cells) into the flank of the mice.
- Treatment Regimen:
 - Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide: Intraperitoneal administration at a dose of 300 mg/kg.
 - Cisplatin: Intraperitoneal administration at a dose of 4 mg/kg for three consecutive days each week for two weeks, starting 10 days after tumor cell injection.[\[3\]](#)
 - Cyclophosphamide: Administered as part of a combination therapy regimen.
- Efficacy Evaluation:
 - Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated at the end of the study by comparing the tumor volumes in treated groups to the control group.
 - Metastasis: Lungs are harvested at the end of the study, and the number of metastatic nodules is counted. Metastasis inhibition is calculated by comparing the number of nodules in treated groups to the control group.

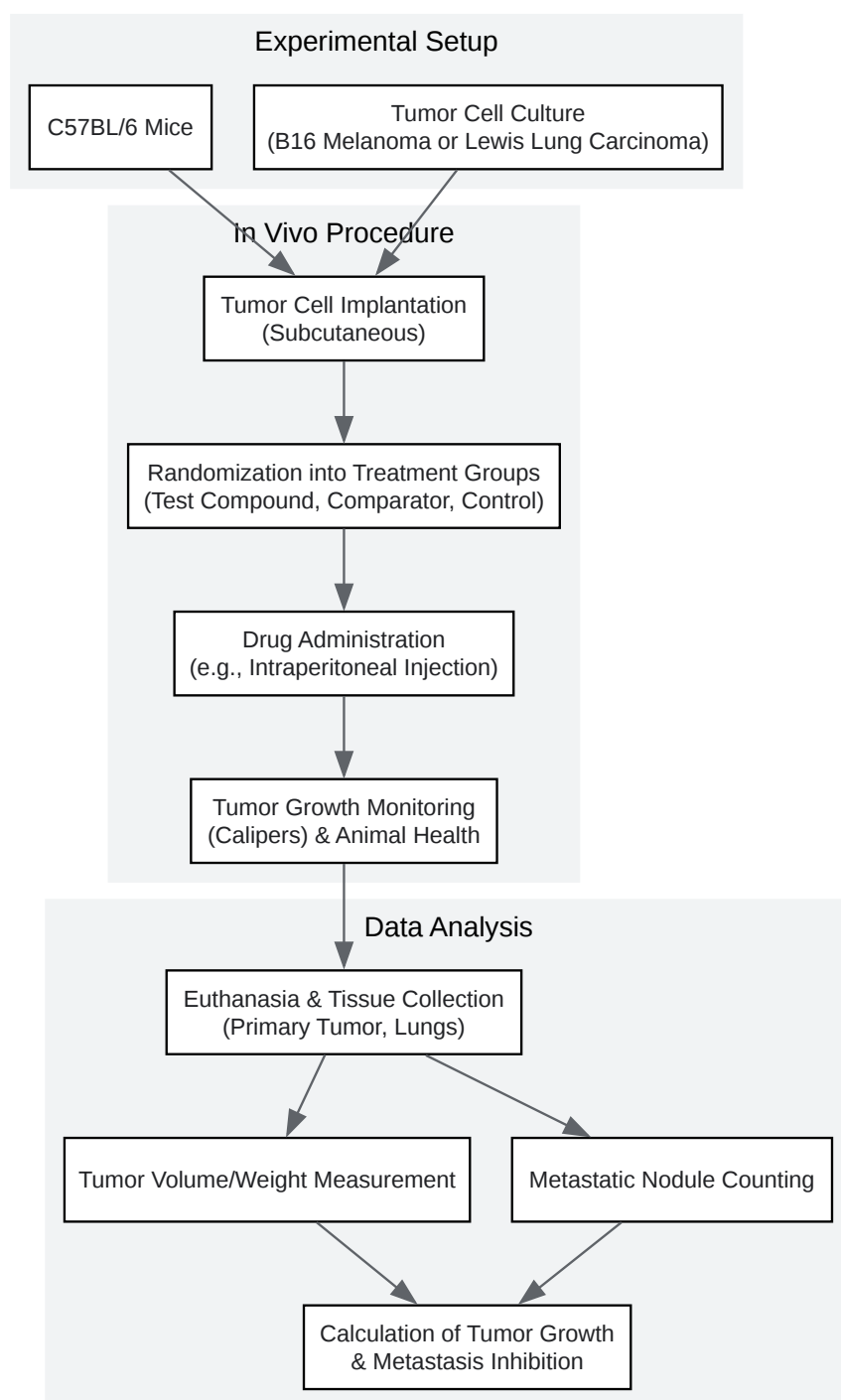
Lewis Lung Carcinoma (LLC) Mouse Model

- Animal Model: Syngeneic C57BL/6 mice.

- Tumor Cell Line: Lewis lung carcinoma cells.
- Tumor Induction: Subcutaneous or intramuscular injection of LLC cells.
- Treatment Regimen:
 - 4-[(E)-2-phenylethanesulfonamido]-N-hydroxybutanamide and comparator agents (GM6001, Pifithrin- μ): Specific dosing and administration routes were not detailed in the available literature.
- Efficacy Evaluation:
 - Metastasis: The number and volume of metastases in the lungs are assessed at the end of the study to determine the inhibitory effect of the treatment.

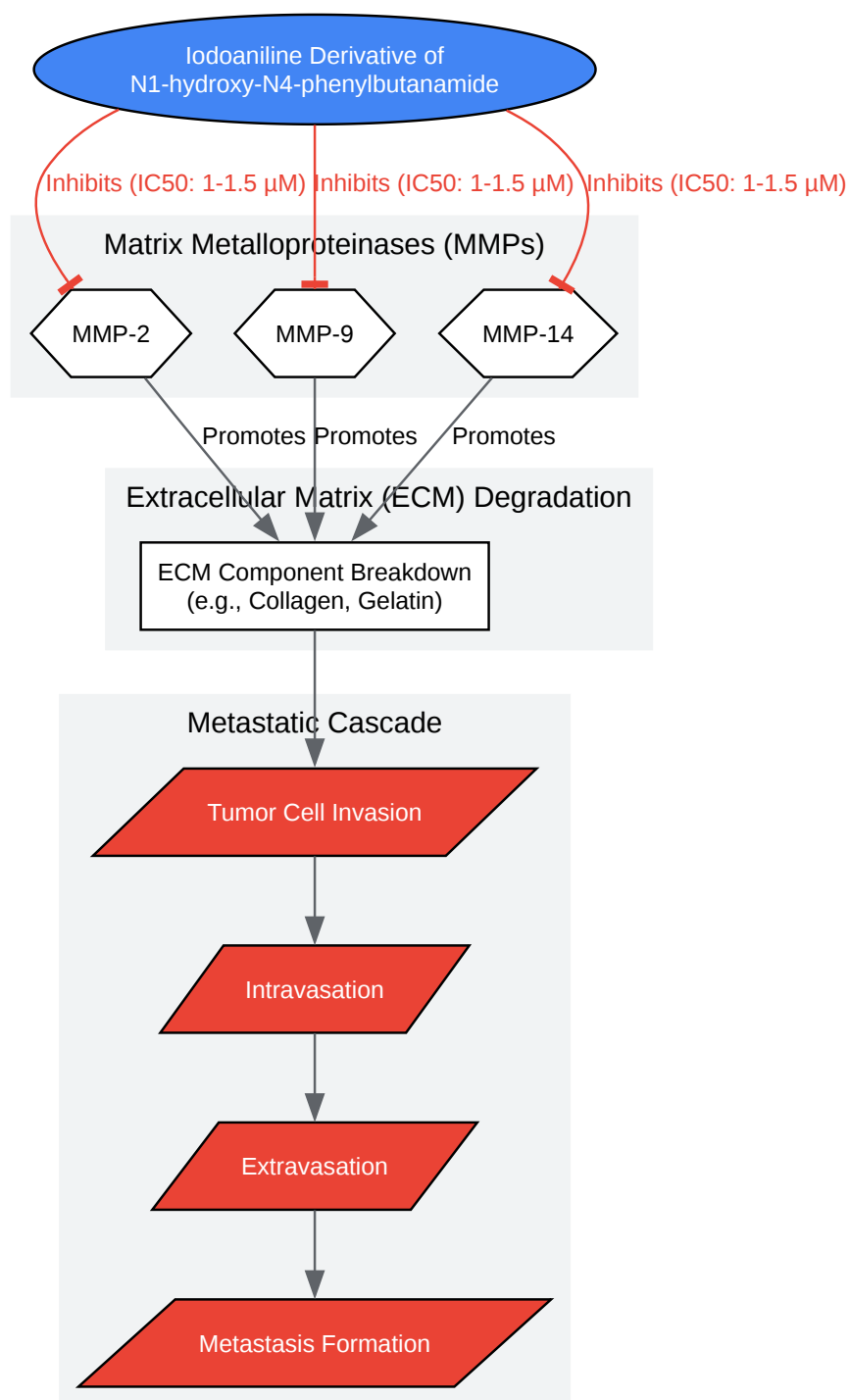
Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in the in vivo evaluation and the mechanism of action of these compounds, the following diagrams are provided.



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In Vivo Antitumor Activity Experimental Workflow



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